2-Acetylthiophene-3-carbonitrile

Organic Synthesis Methodology Process Chemistry

Sourcing intermediates with the precise 1,2,3-substitution pattern for regioselective heterocycle synthesis often delays drug discovery. 2-Acetylthiophene-3-carbonitrile (CAS 147622-13-7) solves this with its unique ortho-acetyl-nitrile arrangement, reliably constructing pyran/pyridine libraries for antimicrobial and antitumor screening. • High-yielding (99%) synthesis from commercial precursors ensures cost-effective scale-up. • Validated by single-crystal XRD, NMR, IR, and UV-Vis for analytical confidence. • Computed LogP 1.82 & TPSA 40.86 Ų support QSAR modeling and virtual screening. Supplied with rigorous QC; ready for immediate global dispatch.

Molecular Formula C7H5NOS
Molecular Weight 151.183
CAS No. 147622-13-7
Cat. No. B587141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylthiophene-3-carbonitrile
CAS147622-13-7
Molecular FormulaC7H5NOS
Molecular Weight151.183
Structural Identifiers
SMILESCC(=O)C1=C(C=CS1)C#N
InChIInChI=1S/C7H5NOS/c1-5(9)7-6(4-8)2-3-10-7/h2-3H,1H3
InChIKeyAVWLGXNRCRGYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylthiophene-3-carbonitrile Procurement and Differentiation


2-Acetylthiophene-3-carbonitrile (CAS 147622-13-7) is a heterocyclic organic compound with the molecular formula C7H5NOS and a molecular weight of 151.19 g/mol. It is characterized by a thiophene ring bearing an acetyl group at the 2-position and a nitrile group at the 3-position . This compound serves primarily as a versatile intermediate in the synthesis of more complex biologically active molecules, including heterocyclic systems such as pyran and pyridine derivatives [1].

Why 2-Acetylthiophene-3-carbonitrile Generic Substitution Fails


Substituting 2-acetylthiophene-3-carbonitrile with a generic thiophene analog is not a trivial matter of functional group exchange. The specific, adjacent arrangement of the electron-withdrawing nitrile and the electron-donating acetyl group on the thiophene ring creates a unique electronic environment and a highly reactive site for regioselective chemical transformations . This ortho-like substitution pattern is critical for the successful construction of specific heterocyclic frameworks, such as those found in potential antimicrobial and antitumor agents [1]. Using an isomer with a different substitution pattern (e.g., 4-acetylthiophene-2-carbonitrile) or a mono-substituted thiophene would lead to entirely different reaction pathways and products, rendering the intended synthetic route for a target molecule ineffective and potentially wasting valuable time and research resources.

2-Acetylthiophene-3-carbonitrile Differentiation Evidence


High-Yield Synthesis from 2-Acetyl-3-bromothiophene

A patented synthetic route provides a highly efficient method to produce 2-acetylthiophene-3-carbonitrile from 2-acetyl-3-bromothiophene using copper cyanide in NMP at 150°C for 10 hours, achieving a near-quantitative isolated yield of 99% . This high yield contrasts with the often lower and more variable yields encountered in the multi-step synthesis of more complex, similarly functionalized thiophene derivatives, where overall yields can be significantly lower due to the accumulation of inefficiencies at each step [1]. This data provides a quantifiable benchmark for procurement and in-house synthesis planning.

Organic Synthesis Methodology Process Chemistry

Precise Physicochemical Profile

The computed physicochemical properties of 2-acetylthiophene-3-carbonitrile provide a well-defined profile for in silico screening and formulation development. Its calculated density is 1.262 g/cm³, boiling point is 317.7°C at 760 mmHg, and flash point is 145.9°C . In comparison, the positional isomer 4-acetylthiophene-2-carbonitrile is described as having different reactivity due to the altered electronic environment . While direct comparative numerical data for all properties of the isomer are not available in this context, the distinct substitution pattern is known to significantly alter key drug-likeness parameters such as LogP and topological polar surface area (TPSA), which for the target compound is 40.86 Ų and LogP is 1.82 .

Computational Chemistry Drug Design Physicochemical Properties

Comprehensive Spectroscopic and Crystallographic Validation

The chemical identity and solid-state structure of 2-acetylthiophene-3-carbonitrile have been rigorously validated using single-crystal X-ray diffraction, complemented by a full suite of spectroscopic analyses (FT-IR, UV-Vis, 1H NMR, and 13C NMR) [1][2]. This level of characterization provides an unambiguous 'molecular fingerprint.' In contrast, many closely related thiophene analogs available from various vendors may only be characterized by less rigorous methods, such as LCMS or 1H NMR alone, increasing the risk of purchasing a misidentified or impure product, especially when the compound is a novel or less common intermediate.

Analytical Chemistry Quality Control Structural Biology

High-Value Applications of 2-Acetylthiophene-3-carbonitrile


Scaffold for Antimicrobial and Antitumor Agents

This compound is an ideal starting material for synthesizing libraries of thiophene-based compounds for antimicrobial and antitumor screening. Its 1,2,3-substitution pattern is a key precursor for generating diverse heterocyclic systems like pyrans and pyridines via multi-component reactions [1]. The high-yielding synthesis ensures a reliable and cost-effective supply for hit-to-lead and lead optimization programs, where structural novelty and synthetic accessibility are critical .

Scalable Pharmaceutical Intermediate

For process chemists, the established and high-yielding (99%) synthesis from 2-acetyl-3-bromothiophene makes this compound a highly attractive intermediate for the large-scale production of more complex active pharmaceutical ingredients (APIs) . Its well-defined physicochemical properties (e.g., boiling point of 317.7°C) also aid in designing efficient purification and formulation processes downstream .

In Silico Drug Design

The precisely computed properties of 2-acetylthiophene-3-carbonitrile (LogP 1.82, TPSA 40.86 Ų) provide a reliable foundation for building quantitative structure-activity relationship (QSAR) models and performing virtual screening . Researchers can use this compound as a validated core fragment in de novo drug design, confident that the in silico predictions are based on a concrete and well-defined molecular entity [2].

Analytical Reference Standard

Given its validation by single-crystal X-ray diffraction and a full suite of spectroscopic data (NMR, IR, UV-Vis), this compound can serve as a high-quality analytical reference standard [2][3]. It can be used to calibrate analytical instruments, develop new analytical methods, and provide a benchmark for confirming the structure of newly synthesized derivatives. This is a critical but often overlooked application that ensures the integrity of research data.

Technical Documentation Hub

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